2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid is an organic compound known for its applications in various fields, particularly in agriculture as a herbicide. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it effective in its applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid typically involves the reaction of 2-(4-hydroxyphenoxy)propanoic acid with 3-chloro-2,5-bis(trifluoromethyl)pyridine in the presence of dimethyl sulfate . Another method involves the reaction of 4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenol with 2-chloropropanoic acid methyl ester under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of the chloro and trifluoromethyl groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the aromatic ring, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like potassium hydroxide and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve elevated temperatures and the use of solvents like dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various derivatives with different functional groups replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s herbicidal properties make it valuable in studying plant physiology and biochemistry.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is widely used in agriculture as a post-emergence herbicide to control broadleaf weeds.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid involves the inhibition of fatty acid synthesis in plants. It targets the enzyme acetyl-CoA carboxylase, which is crucial for the biosynthesis of fatty acids. By inhibiting this enzyme, the compound disrupts the production of essential lipids, leading to the death of the plant .
Comparison with Similar Compounds
Similar Compounds
Haloxyfop: Another herbicide with a similar structure and mode of action.
Fluazifop: Shares the aryloxyphenoxypropionic acid structure and is used for similar applications.
Quizalofop: Also an aryloxyphenoxypropionic acid herbicide with comparable properties
Uniqueness
2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid is unique due to its specific trifluoromethyl group, which enhances its chemical stability and effectiveness as a herbicide. This structural feature distinguishes it from other similar compounds and contributes to its high efficacy in agricultural applications.
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c1-5(9(15)16)17-6-2-3-8(11)7(4-6)10(12,13)14/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPZBZPORUNLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.